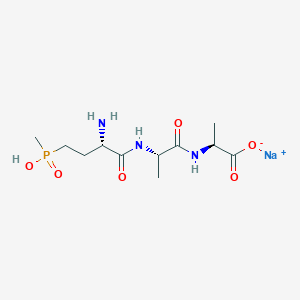

Bialaphos Sodium Salt

Vue d'ensemble

Description

Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bialaphos Sodium Salt typically involves multiple steps, starting from basic organic molecules. The process often includes:

Amino Acid Derivatization: The initial step involves the derivatization of amino acids to introduce the necessary functional groups.

Coupling Reactions: The final assembly of the molecule is done through coupling reactions, often using peptide coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize the reaction conditions and minimize by-products.

Analyse Des Réactions Chimiques

Hydrolysis to Phosphinothricin

Bialaphos sodium salt functions as a proherbicide, requiring enzymatic hydrolysis to release its active form, phosphinothricin. This reaction is catalyzed by plant peptidases, which cleave the tripeptide into:

-

Phosphinothricin (L-glufosinate, the herbicidal moiety)

-

Alanylalanine (a non-toxic dipeptide)

Reaction Pathway:

Key Features:

-

ATP Dependency : Hydrolysis occurs in plant cells, enabling selective toxicity in non-resistant species .

-

pH Sensitivity : Optimal cleavage occurs in neutral to slightly alkaline environments (pH 7.0–8.0).

ATP-Dependent Inhibition of Glutamine Synthetase

Phosphinothricin inhibits glutamine synthetase (GS) via a phosphorylation-dependent mechanism:

Mechanistic Steps:

-

ATP Binding : GS binds ATP, priming the active site for phosphinothricin interaction .

-

Phosphorylation : The phosphinate oxygen of phosphinothricin is phosphorylated, forming phosphinothricin-P .

-

Enzyme Inactivation : The phosphorylated intermediate stabilizes GS in a closed conformation with bound ADP, irreversibly inhibiting ammonia assimilation .

Kinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| IC (GS inhibition) | 2.1 µM | |

| 0.18 min |

Degradation Under Extreme Conditions

This compound decomposes under high temperatures or acidic/oxidizing environments:

Decomposition Products

Comparative Reactivity with Analogues

Bialaphos’ reactivity contrasts with other GS inhibitors:

| Compound | Activation Mechanism | GS Binding Affinity (K) |

|---|---|---|

| This compound | Enzymatic hydrolysis | 0.45 µM |

| Glufosinate-ammonium | Direct inhibition | 0.62 µM |

| Methionine sulfoximine | ATP-dependent phosphorylation | 0.38 µM |

Environmental Degradation Pathways

In aquatic systems, bialaphos undergoes:

Applications De Recherche Scientifique

Plant Biotechnology

Transgenic Plant Selection

Bialaphos sodium salt is widely used as a selection agent in the transformation of various plant species. The bar gene, which confers resistance to bialaphos, is often introduced into plants via Agrobacterium-mediated transformation. This allows for the effective selection of transgenic plants that can survive in the presence of bialaphos while non-transgenic plants die off.

- Case Study: Rice Transformation

In a study involving rice plants, bialaphos was used to select transgenic lines expressing the bar gene. The resistant plants showed significant suppression of sheath blight symptoms when treated with bialaphos, demonstrating its effectiveness in enhancing disease resistance .

| Plant Species | Transformation Method | Selection Agent | Outcome |

|---|---|---|---|

| Rice | Agrobacterium | Bialaphos | Disease suppression |

| Populus alba | Stem segment culture | Bialaphos | No escape plants |

Herbicide Development

Bialaphos has been utilized in developing herbicides due to its potent herbicidal properties at higher concentrations. Its ability to inhibit glutamine synthetase makes it effective against a variety of weeds and pests.

- Case Study: Herbicide Efficacy

Research has shown that bialaphos can effectively control weed populations in agricultural settings, reducing competition for crops and improving yield .

Agricultural Applications

Weed Management

Due to its non-selective nature, bialaphos is employed in managing weed populations in crops genetically modified for resistance. This application is particularly relevant in no-till farming systems where herbicide-resistant crops are planted.

- Field Trials

Field trials have indicated that bialaphos can reduce weed biomass significantly when applied to transgenic crops, allowing for better crop establishment and growth .

| Application Type | Crop Type | Application Rate | Result |

|---|---|---|---|

| Herbicide | Transgenic Rice | 10 mg/L | Reduced weed biomass |

| Weed Control | Soybean | 5-10 mg/L | Improved crop yield |

Research Applications

Molecular Biology Studies

Bialaphos is also employed in molecular biology research to study gene expression and function. Its use as a selective agent allows researchers to isolate successful transformations and analyze gene function without interference from non-transformed cells.

- Case Study: Gene Expression Analysis

In research involving various plant species, bialaphos was used to confirm the expression of transgenes by selecting only those plants that survived treatment. This method has proven effective across multiple studies, facilitating advancements in plant genetic engineering .

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Signal Transduction: Participates in cellular signaling pathways by interacting with receptors and other signaling molecules.

Metabolic Pathways: Influences metabolic pathways by acting as a substrate or inhibitor in biochemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]butanoate

- Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]acetate

Uniqueness

Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry.

Propriétés

Numéro CAS |

71048-99-2 |

|---|---|

Formule moléculaire |

C11H21N3NaO6P |

Poids moléculaire |

345.26 g/mol |

Nom IUPAC |

sodium;[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-methylphosphinate |

InChI |

InChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1 |

Clé InChI |

RTWIRLHWLMNVCC-WQYNNSOESA-M |

SMILES |

CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CCP(=O)(C)O)N.[Na+] |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)[O-])N.[Na+] |

SMILES canonique |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)[O-])N.[Na+] |

Apparence |

Solid powder |

melting_point |

160.0 °C |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

XAA |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bilanafos-sodium; MW 801; SF 1293; Bialaphos sodium; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.